

The Chemical Landscape of Ganfeborole (GSK3036656): A Technical Guide

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Compound of Interest

Compound Name: *Tuberculosis inhibitor 1*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the chemical properties of the tuberculosis inhibitor Ganfeborole (also known as GSK3036656), a first-in-class benzoxaborole currently in clinical development. This document details its mechanism of action, physicochemical properties, synthesis, and the experimental protocols used for its characterization, offering a comprehensive resource for researchers in the field of tuberculosis drug discovery.

Core Chemical Properties

Ganfeborole is a novel, boron-containing small molecule that has demonstrated potent activity against *Mycobacterium tuberculosis* (Mtb).^{[1][2]} Its unique structure and mechanism of action make it a promising candidate for new tuberculosis treatment regimens, particularly in the face of rising drug resistance.^[1]

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for Ganfeborole is presented in Table 1. This includes its molecular identifiers, physicochemical properties, and key pharmacokinetic parameters.

Property	Value	Reference(s)
IUPAC Name	2-[[[(3S)-3-(Aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol	[3]
Molecular Formula	C ₁₀ H ₁₃ BCINO ₄	[3][4]
Molar Mass	257.48 g·mol ⁻¹	[3][4]
CAS Number	2131798-12-2	[3][5]
Hydrogen Bond Acceptors	5	[6]
Hydrogen Bond Donors	3	[6]
Rotatable Bonds	4	[6]
Topological Polar Surface Area	84.94 Å ²	[6]
XLogP	-0.61	[6]

In Vitro Activity and Selectivity

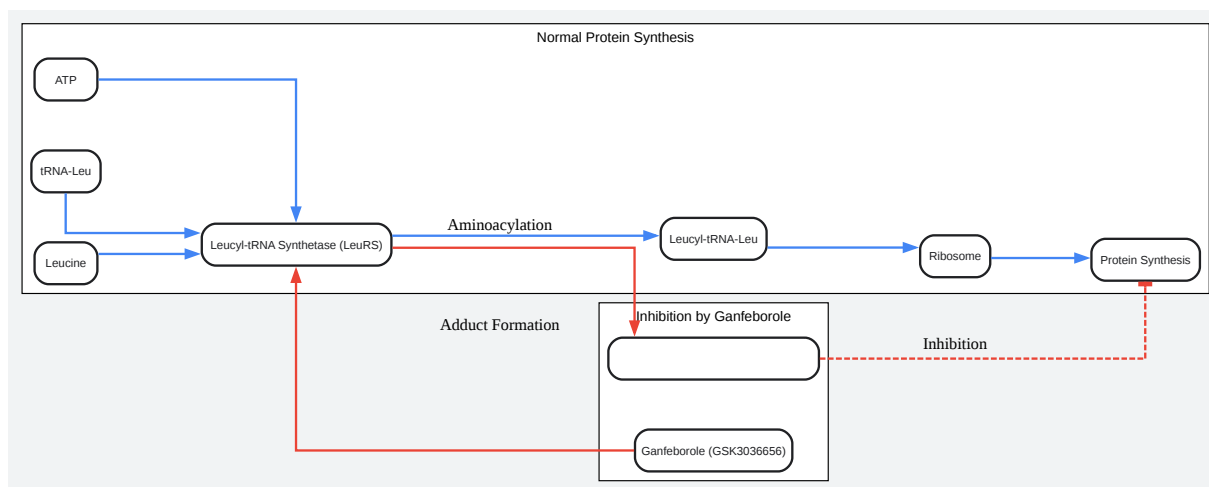
Ganfeborole's potent anti-mycobacterial activity is highlighted by its low minimum inhibitory concentration (MIC) and its high selectivity for the prokaryotic target enzyme over its human counterparts.

Assay	Value	Reference(s)
Mtb LeuRS IC ₅₀	0.20 μM	[2][7]
Human Cytoplasmic LeuRS IC ₅₀	132 μM	[2][7]
Human Mitochondrial LeuRS IC ₅₀	>300 μM	[2][7]
Mtb H37Rv MIC	0.08 μM	[2][7]
Mtb Clinical Isolates MIC ₉₀	0.1 μM	[8]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Ganfeborole exerts its bactericidal effect by inhibiting an essential enzyme in *Mycobacterium tuberculosis* protein synthesis: leucyl-tRNA synthetase (LeuRS).[9] This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins.[1]

The mechanism of inhibition involves the formation of a stable adduct between Ganfeborole and the tRNA^{Leu} within the editing site of the LeuRS enzyme.[10] This effectively traps the tRNA, preventing the completion of the aminoacylation process and halting protein synthesis, which ultimately leads to bacterial cell death.

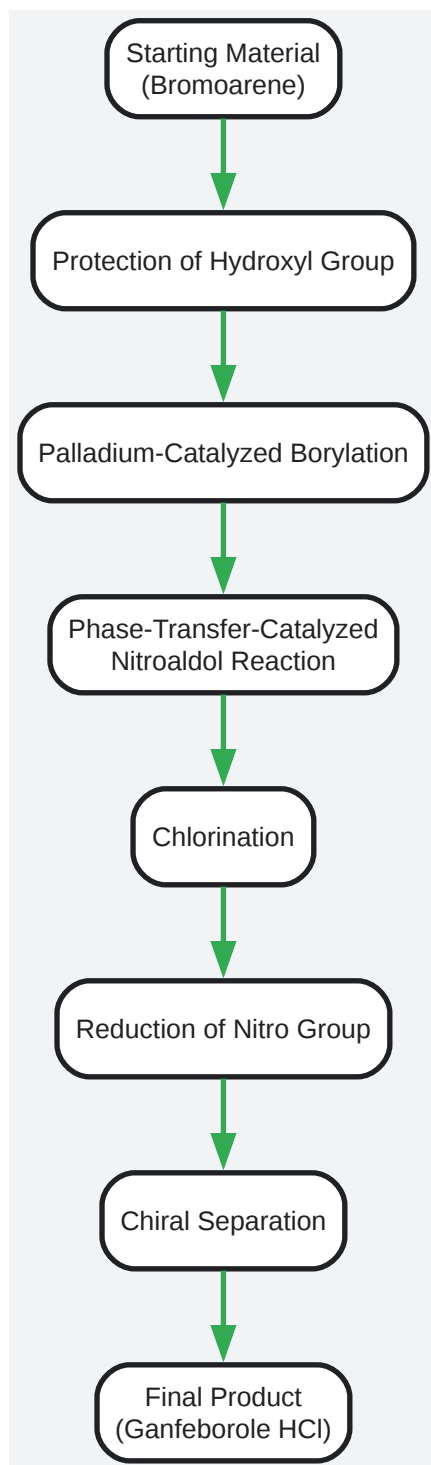


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Caption: Mechanism of action of Ganfeborole.

Synthesis of Ganfeborole

The synthesis of Ganfeborole involves a multi-step process. A representative synthetic scheme is outlined below. The key steps include a palladium-catalyzed borylation and a phase-transfer-catalyzed nitroaldol reaction to construct the 3-(aminomethyl)benzoxaborole core.^[11]



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Caption: Simplified workflow for the synthesis of Ganfeborole.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Ganfeborole are provided below.

Mtb LeuRS Aminoacylation Assay (IC₅₀ Determination)

This assay quantifies the ability of Ganfeborole to inhibit the enzymatic activity of Mtb LeuRS. The protocol is a composite representation based on standard aminoacylation assays.[\[8\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Recombinant Mtb LeuRS enzyme
- [³H]-Leucine (radiolabeled)
- Total tRNA from E. coli or purified Mtb tRNA^{Leu}
- ATP solution
- Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
- Ganfeborole stock solution in DMSO
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Prepare serial dilutions of Ganfeborole in the reaction buffer.
- In a microtiter plate, combine the reaction buffer, Mtb LeuRS enzyme, tRNA, and [³H]-Leucine.
- Add the Ganfeborole dilutions to the respective wells. Include a DMSO-only control.

- Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
- Initiate the aminoacylation reaction by adding a solution of ATP to each well.
- Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.
- Stop the reaction by adding cold TCA.
- Precipitate the macromolecules (including the charged tRNA) on ice.
- Transfer the reaction mixtures to glass fiber filters and wash with cold TCA to remove unincorporated [³H]-Leucine.
- Dry the filters and add scintillation fluid.
- Quantify the radioactivity on the filters using a scintillation counter.
- Calculate the percentage of inhibition for each Ganfeborole concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following is a representative microdilution protocol.

Materials:

- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
- Ganfeborole stock solution in DMSO
- 96-well microtiter plates

- Resazurin solution (for viability assessment)

Procedure:

- Prepare a standardized inoculum of Mtb H37Rv in 7H9 broth.
- Prepare two-fold serial dilutions of Ganfeborole in 7H9 broth in a 96-well plate.
- Add the Mtb inoculum to each well containing the Ganfeborole dilutions. Include a drug-free growth control and a sterile medium control.
- Seal the plates and incubate at 37°C for 7-14 days.
- After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.
- Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria.
- The MIC is defined as the lowest concentration of Ganfeborole that prevents a color change from blue to pink.

Early Bactericidal Activity (EBA) Assay

The EBA assay is a clinical trial methodology used to assess the in vivo bactericidal effect of a new anti-tuberculosis drug during the initial days of treatment.^{[6][9]}

Study Design:

- A cohort of patients with drug-susceptible pulmonary tuberculosis is enrolled.
- Patients are randomized to receive different oral doses of Ganfeborole or the standard of care for 14 days.

Procedure:

- Collect sputum samples from each patient at baseline (Day 0) and at regular intervals during the 14-day treatment period.
- Process the sputum samples to liquefy and decontaminate them.

- Prepare serial dilutions of the processed sputum.
- Plate the dilutions on solid mycobacterial growth medium (e.g., Middlebrook 7H11 agar).
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colony-forming units (CFU) on the plates from each time point.
- The primary endpoint is the rate of change in log₁₀ CFU per milliliter of sputum per day over the 14-day treatment period. A steeper decline indicates higher early bactericidal activity.

Conclusion

Ganfeborole (GSK3036656) represents a significant advancement in the search for novel anti-tuberculosis agents. Its unique mechanism of action, potent in vitro and in vivo activity, and high selectivity offer the potential for a new and effective component in future tuberculosis treatment regimens. The data and protocols presented in this guide provide a comprehensive overview of its chemical and biological characteristics, serving as a valuable resource for the scientific community dedicated to combating tuberculosis.

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